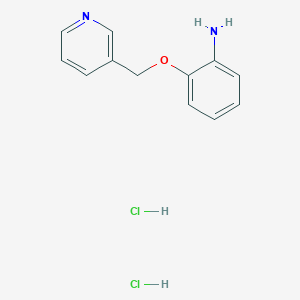
3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C25H23F4N3O2 and its molecular weight is 473.472. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Applications :
- Fluspirilen and Penfluridol Synthesis : This compound is involved in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. A key intermediate for these compounds, which are used in pharmaceuticals, is synthesized starting from a related ketone. The overall yields of Fluspirilen and Penfluridol based on the starting ketone were about 35-40% (Botteghi, Marchetti, Paganelli & Persi-Paoli, 2001).
Antitumor Activity :
- Novel Pyrimidinyl Pyrazole Derivatives : A series of novel compounds, including those with a 3-fluoro-5-substituted phenylpiperazinyl group, were synthesized and evaluated for their cytotoxic activity against several tumor cell lines. These compounds showed significant potency in vitro, with the 3-cyano-5-fluorophenyl derivative exhibiting potent antitumor activity (Naito et al., 2005).
Antimalarial Agents :
- Synthesis for Plasmodium Falciparum Inhibition : Piperazine and pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluorine atom was crucial for antiplasmodial activity. One compound in particular showed significant activity against Plasmodium falciparum and minimal impact on non-tumorogenic cells (Mendoza et al., 2011).
Radiopharmaceutical Applications :
- Dopamine Receptor Imaging : A candidate for imaging dopamine D4 receptors was synthesized via electrophilic fluorination of a precursor. This compound is relevant in the context of radiopharmaceuticals for brain imaging (Eskola et al., 2002).
Antineoplastic Agents :
- Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients : Flumatinib, an antineoplastic tyrosine kinase inhibitor, showed the presence of various metabolites in chronic myelogenous leukemia patients. The metabolism involved N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with the parent drug being the main form recovered (Gong, Chen, Deng & Zhong, 2010).
Structural Analysis of Biologically Active Derivatives :
- Crystal Structure and Theoretical Analysis : The study focused on synthesizing and structurally characterizing biologically active derivatives, including those with 4-fluoro-3-phenoxyphenyl groups. The research analyzed the role of various intermolecular interactions in molecular packing through computational procedures (Shukla, Mohan, Vishalakshi & Chopra, 2017).
properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F4N3O2/c26-20-6-8-21(9-7-20)34-22-3-1-2-18(16-22)4-11-24(33)32-14-12-31(13-15-32)23-10-5-19(17-30-23)25(27,28)29/h1-3,5-10,16-17H,4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHXTCPRZFAGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Fluorophenoxy)phenyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)
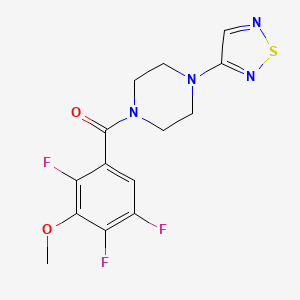
![(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2683798.png)
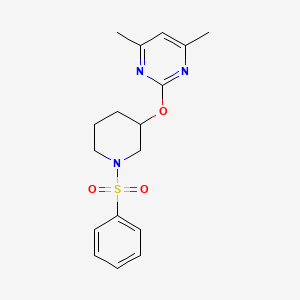
![3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid](/img/structure/B2683801.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)
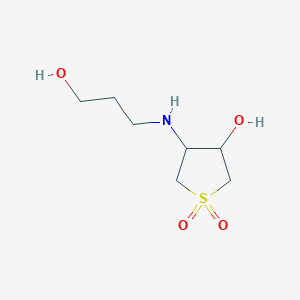
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
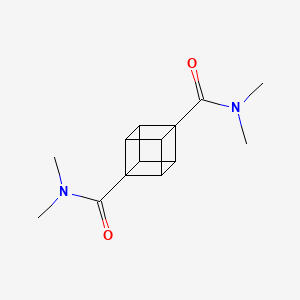
![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)
![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)

